

Hpk1-IN-16 supplier and purchasing information

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Compound of Interest

Compound Name: *Hpk1-IN-16*

Cat. No.: *B12423452*

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Hpk1-IN-16: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hpk1-IN-16**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document consolidates critical information on its procurement, biochemical and cellular activity, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Supplier and Purchasing Information

Hpk1-IN-16 is available from various chemical suppliers catering to the research community. Researchers are advised to request a certificate of analysis to ensure the purity and identity of the compound.

Supplier	CAS Number	Formula	Molecular Weight (g/mol)
DC Chemicals	2294965-95-8	C ₂₈ H ₂₇ FN ₄ O ₄	518.54
MedChemExpress	2294965-95-8	C ₂₈ H ₂₇ FN ₄ O ₄	518.54

Storage Conditions: Store the solid compound at -20°C for long-term stability. In solution (e.g., in DMSO), it is recommended to store at -80°C.[\[1\]](#)

Mechanism of Action and Biological Activity

Hpk1-IN-16 is a selective and potent inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and anti-tumor immunity.[3][4]

The primary mechanism of HPK1-mediated immunosuppression involves the phosphorylation of the adaptor protein SLP-76 at Serine 376.[4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the dissociation of the SLP-76/LAT signalosome, followed by ubiquitination and proteasomal degradation of SLP-76.[6][7] This cascade ultimately attenuates downstream signaling, including the activation of PLC γ 1 and ERK.[6]

By inhibiting HPK1, **Hpk1-IN-16** and other similar inhibitors prevent the phosphorylation and subsequent degradation of SLP-76.[8] This leads to a sustained TCR signal, resulting in enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN- γ).[3][9][10]

Quantitative Data

The following tables summarize the reported in vitro and in vivo activities of various HPK1 inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected HPK1 Inhibitors

Compound	Target	IC ₅₀ (nM)	Assay Type	Reference
Compound K	HPK1	2.6	Biochemical Assay	[11]
GNE-1858	HPK1	1.9	Biochemical Assay	[11]
Unnamed Inhibitor [I]	HPK1	10.4	Biochemical Assay	[8]
Compound 22	HPK1	0.061	Not Specified	[11]
XHS	HPK1	2.6	Kinase Assay	[11]
A-745	HPK1	Potent (exact value not specified)	Cellular Kinase-Binding Assay	[9]

Table 2: In Vivo Efficacy of an HPK1 Inhibitor in a Syngeneic Mouse Model (CT26)[8]

Treatment	Dosage	TGI (%)
Inhibitor [I]	30 mg/kg p.o. (twice daily)	42
Anti-PD-1	3 mg/kg i.p.	36
Inhibitor [I] + Anti-PD-1	As above	95

TGI: Tumor Growth Inhibition

Experimental Protocols

HPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from a general procedure for evaluating HPK1 kinase inhibitory activity.[12]

Materials:

- HPK1 Kinase Enzyme System (e.g., Promega)

- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer
- Test Inhibitor (e.g., **Hpk1-IN-16**) dissolved in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well plates

Procedure:

- Prepare serial dilutions of the test inhibitor in 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.
- In a 384-well plate, add 2.5 µL of the test inhibitor or diluent solution (for positive and blank controls).
- Prepare a master mix containing Kinase Assay Buffer, ATP (final concentration 10 µM), and MBP substrate (final concentration 0.1 µg/µL).
- Add 12.5 µL of the master mix to each well.
- Dilute the HPK1 kinase to 3 ng/µL in Kinase Assay Buffer.
- Initiate the reaction by adding 10 µL of the diluted HPK1 kinase to each well (except the "Blank" wells, to which 10 µL of Kinase Assay Buffer is added).
- Incubate the plate at room temperature for 1 hour.
- Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

- Add 10 μ L of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
- Read the luminescence using a plate reader.
- Calculate the percent inhibition and determine the IC₅₀ value.

Cellular pSLP76 Phosphorylation Assay

This protocol is based on the principle of measuring the phosphorylation of SLP76 at Ser376 in response to TCR stimulation in Jurkat cells.[\[13\]](#)

Materials:

- Jurkat T-cells
- Anti-CD3/CD28 antibodies
- Test Inhibitor (e.g., **Hpk1-IN-16**)
- Cell lysis buffer
- Sandwich ELISA kit with a specific capture antibody for SLP76 and a detection antibody for phospho-SLP76 (Ser376).

Procedure:

- Culture Jurkat cells to the desired density.
- Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
- Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
- After a short incubation period (e.g., 15 minutes), lyse the cells.
- Quantify the level of phosphorylated SLP76 in the cell lysates using the sandwich ELISA according to the manufacturer's instructions.

- Determine the IC₅₀ of the inhibitor on cellular pSLP76 levels.

T-Cell Activation Assay (Cytokine Production)

This protocol measures the effect of HPK1 inhibition on the production of IL-2 and IFN- γ by primary T-cells.[\[10\]](#)[\[14\]](#)

Materials:

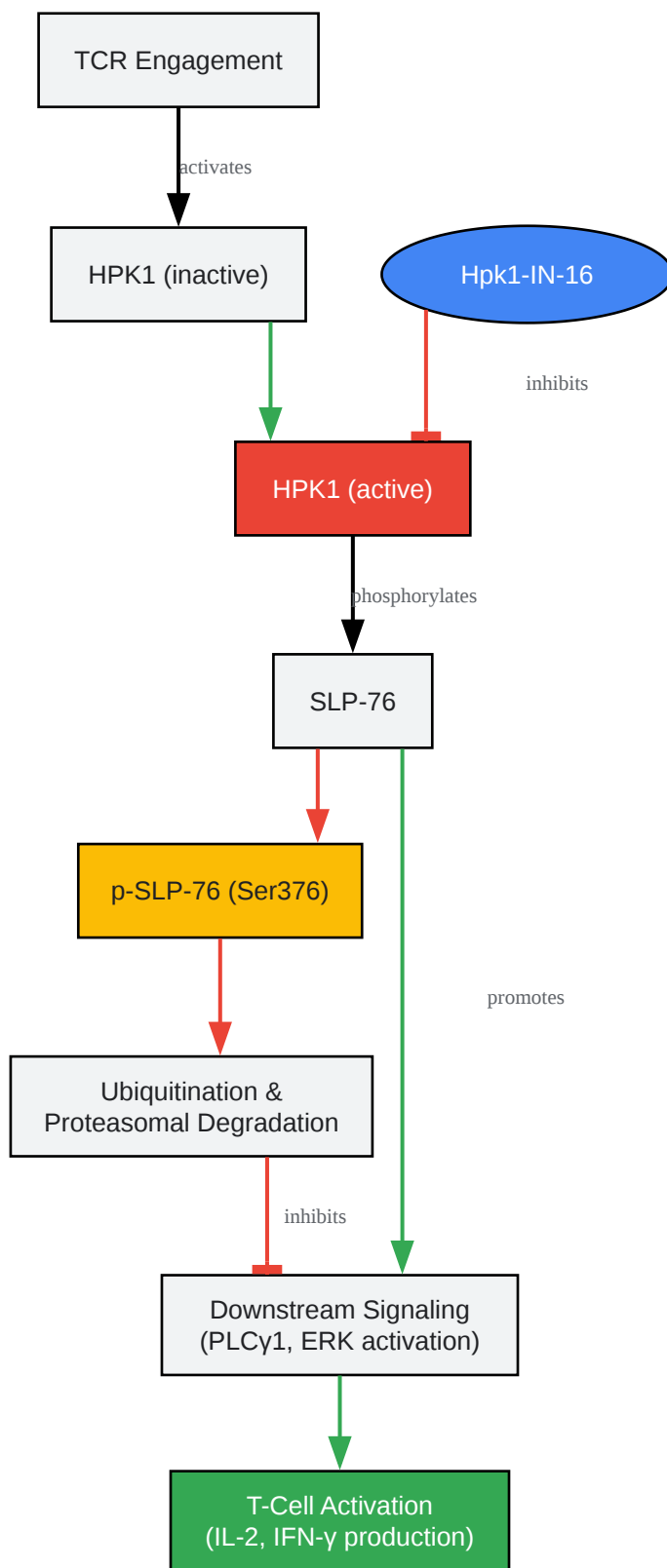
- Primary human or mouse T-cells
- Anti-CD3/anti-CD28 antibodies
- Test Inhibitor (e.g., **Hpk1-IN-16**)
- Cell culture medium and supplements
- ELISA or AlphaLISA kits for IL-2 and IFN- γ

Procedure:

- Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or spleen.
- Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibodies.
- Add soluble anti-CD28 antibodies and various concentrations of the test inhibitor to the wells.
- Culture the cells for 48-72 hours.
- Collect the cell culture supernatant.
- Measure the concentration of IL-2 and IFN- γ in the supernatant using ELISA or AlphaLISA kits.
- Analyze the dose-dependent effect of the inhibitor on cytokine production.

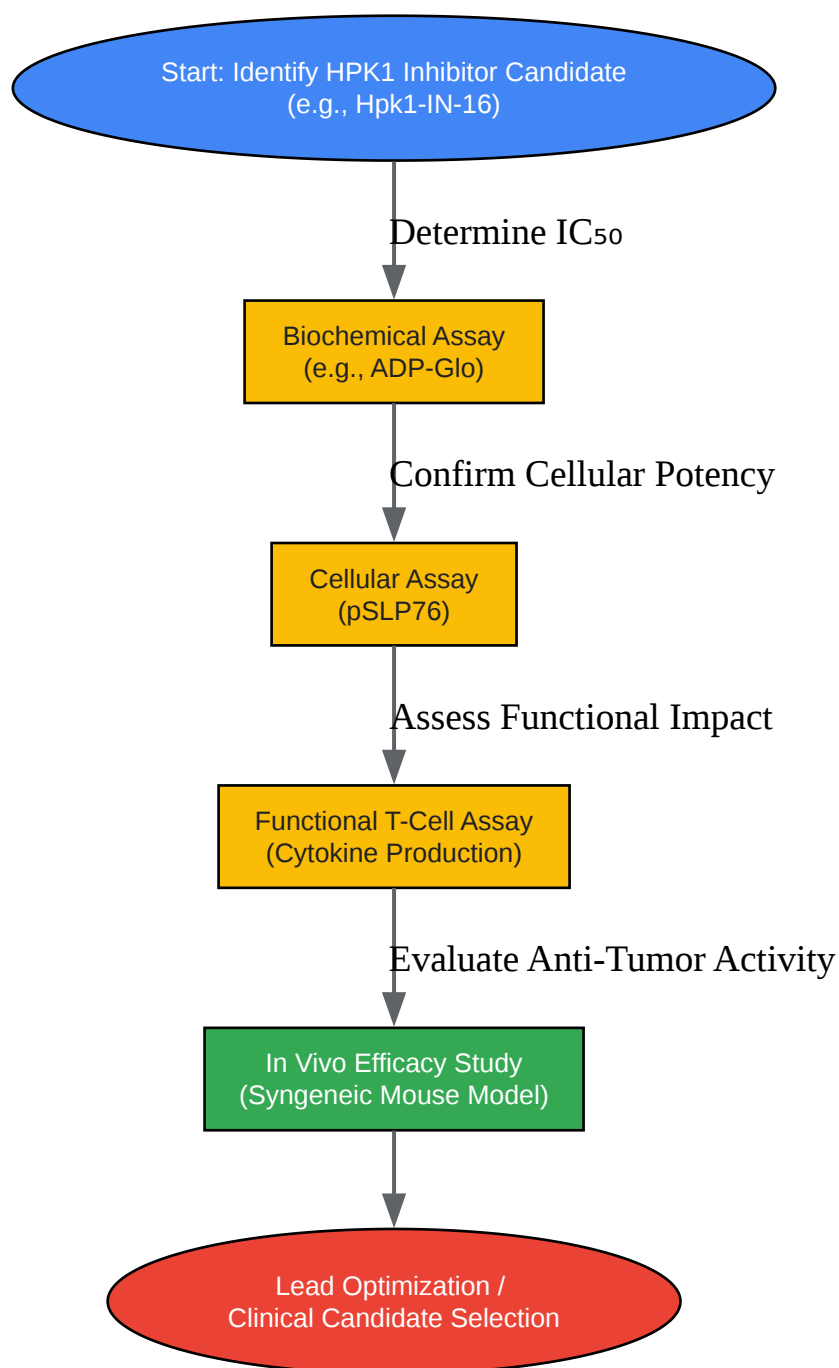
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.



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Caption: HPK1 signaling pathway in T-cell activation and its inhibition by **Hpk1-IN-16**.

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Caption: General experimental workflow for the evaluation of HPK1 inhibitors.

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